molecular formula C29H32O16 B600531 Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside CAS No. 66465-24-5

Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside

Cat. No. B600531
CAS RN: 66465-24-5
M. Wt: 636.55
InChI Key:
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Description

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is a flavonoid antioxidant found in fruits and vegetables . It is isolated from the roots of Ligusticum jeholense Nakai et Kitag .


Molecular Structure Analysis

The molecular formula of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is C29H32O16. It has several isomers, each with slightly different structures .


Physical And Chemical Properties Analysis

The density of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is approximately 1.7±0.1 g/cm3. Its boiling point is around 942.1±65.0 °C at 760 mmHg .

Scientific Research Applications

  • Isolation and Characterization: It has been isolated and characterized from different plant sources, such as the flowers of Delphinium formosum, indicating its natural occurrence in certain floral species (Özden et al., 1998).

  • Anti-Cancer Potential: Kaempferol 3-O-rhamnoside, a closely related compound, has shown potential in inhibiting breast cancer cell proliferation through apoptotic mechanisms, suggesting potential therapeutic applications in cancer treatment (Diantini et al., 2012).

  • Presence in Moringa Oleifera Leaves: Various flavonol glycosides, including compounds closely related to Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside, have been isolated from Moringa Oleifera leaves, highlighting the diverse phytochemical composition of this plant (Manguro & Lemmen, 2007).

  • Bioactivities of Kaempferol and Its Glycosides: A study reported the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its glycosides, underscoring the potential health benefits of these compounds (Wang et al., 2018).

  • Depigmenting and Anti-Inflammatory Properties: Research on kaempferol and its rhamnosides, including compounds similar to this compound, has revealed depigmenting and anti-inflammatory activities, suggesting their potential in dermatological applications (Rho et al., 2011).

  • Complement-Modulating Properties: A kaempferol glycoside, with structural similarities to this compound, showed complement-modulating properties, which could be significant for immune system-related research and therapies (Cimanga et al., 1997).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLPJSOUAYAGD-DYJXLLAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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